Dynole 34-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dynole 34-2 是一种有效的动力蛋白 GTP 酶活性抑制剂,专门针对动力蛋白 1 和动力蛋白 2。 它因其在抑制受体介导的内吞作用和诱导各种细胞类型凋亡中的作用而被广泛研究 。该化合物在科学研究中,特别是在细胞生物学和癌症研究领域,显示出巨大的潜力。

科学研究应用

Dynole 34-2 在科学研究中具有广泛的应用:

生化分析

Biochemical Properties

Dynole 34-2 interacts with dynamin I and dynamin II, inhibiting their GTPase activity . The IC50 values for inhibition of dynamin I and II GTPase are 1.3 and 14.2 μM, respectively . It potently inhibits receptor-mediated and synaptic vesicle endocytosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces apoptosis, as revealed by cell blebbing, DNA fragmentation, and PARP cleavage . It also potently inhibits receptor-mediated endocytosis (RME) .

Molecular Mechanism

This compound exerts its effects at the molecular level by targeting the GTPase domain of dynamin at an allosteric site . This inhibition of dynamin’s GTPase activity leads to the potent inhibition of receptor-mediated and synaptic vesicle endocytosis .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It is soluble in DMSO to 100 mM and can be stored for up to 12 months

Dosage Effects in Animal Models

It has been shown to overcome chemoresistance of leukemia stem cells .

Metabolic Pathways

This compound is involved in the metabolic pathway of endocytosis, a process that involves the internalization of plasma membrane along with extracellular material . It interacts with dynamin, a key enzyme in this pathway .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via its interactions with dynamin, a protein involved in membrane trafficking

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given its role as a dynamin inhibitor, it is likely to be found wherever dynamin is present, which includes locations involved in endocytosis and membrane trafficking .

准备方法

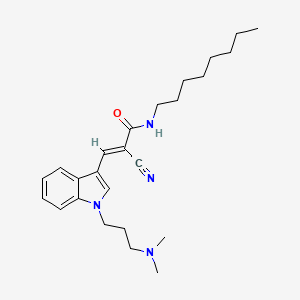

Dynole 34-2 的合成涉及几个关键步骤。 主要的合成路线包括制备氰酰胺中间体,该中间体通过搅拌氰基乙酸乙酯和正辛胺获得 。然后将该中间体进行进一步反应以生成 this compound。详细的反应条件和工业生产方法如下:

步骤 1: 氰基乙酸乙酯与正辛胺搅拌形成氰酰胺中间体。

步骤 2: 该中间体与 1-(3-(二甲氨基)丙基)-1H-吲哚-3-甲醛进行 Knoevenagel 缩合反应。

步骤 3: 纯化和表征后,获得最终产物 this compound.

化学反应分析

Dynole 34-2 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 该化合物可以使用常见的还原剂进行还原,生成 this compound 的还原形式。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于所使用的具体反应条件和试剂。

作用机制

Dynole 34-2 通过抑制动力蛋白 1 和动力蛋白 2 的 GTP 酶活性来发挥作用。这种抑制破坏了动力蛋白在受体介导的内吞作用中的正常功能,导致内吞囊泡积累并随后产生细胞效应。 该化合物还通过引起 DNA 片段化、细胞起泡和 PARP 裂解来诱导凋亡 .

相似化合物的比较

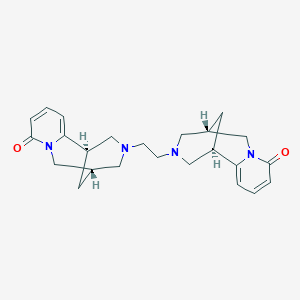

Dynole 34-2 与其他动力蛋白抑制剂如 Dynole 2-24 和 Dyngo 4a 进行比较。 这些化合物具有相似的作用机制,但效力和具体应用有所不同 。 This compound 在其高效力和诱导癌细胞凋亡的能力方面独树一帜,使其成为癌症研究中的宝贵工具 .

Dynole 2-24: 另一种具有相似特性但效力不同的动力蛋白抑制剂。

Dyngo 4a: 一种在别构位点起作用的动力蛋白抑制剂,提供了一种不同的抑制模式.

属性

IUPAC Name |

(E)-2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O/c1-4-5-6-7-8-11-15-27-25(30)21(19-26)18-22-20-29(17-12-16-28(2)3)24-14-10-9-13-23(22)24/h9-10,13-14,18,20H,4-8,11-12,15-17H2,1-3H3,(H,27,30)/b21-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIMRONQBLZJFI-DYTRJAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CN(C2=CC=CC=C21)CCCN(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCCN(C)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)